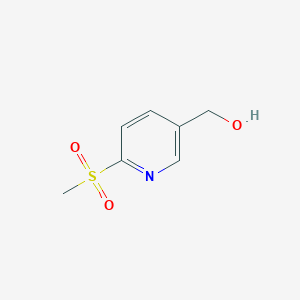

(6-(Methylsulfonyl)pyridin-3-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(6-methylsulfonylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDIRIABZVWQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine: A Technical Guide

Topic: 2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine: Technical Guide to Synthesis & Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine (CAS: 2089377-85-3) is a critical heterocyclic building block in modern medicinal chemistry. Characterized by an electron-deficient pyridine ring substituted with a robust methylsulfonyl group at the C2 position and a reactive hydroxymethyl handle at C5, this molecule serves as a versatile scaffold. It is particularly prominent in the development of COX-2 inhibitors (related to the Etoricoxib class) and Hedgehog pathway inhibitors , where the sulfone moiety acts as a crucial hydrogen-bond acceptor and metabolic anchor.

This guide provides a definitive technical analysis of the compound, detailing a self-validating synthesis protocol, physicochemical properties, and its strategic utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

To ensure precise identification across global databases and supply chains, the following nomenclature and property data are consolidated.

Table 1: Chemical Identity & Synonyms

| Attribute | Detail |

| Primary Name | 2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine |

| IUPAC Name | [6-(Methylsulfonyl)pyridin-3-yl]methanol |

| Common Synonyms | (6-Methanesulfonylpyridin-3-yl)methanol; 5-Hydroxymethyl-2-methylsulfonylpyridine |

| CAS Number | 2089377-85-3 |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| SMILES | CS(=O)(=O)c1ccc(CO)cn1 |

| InChI Key | PCLKVJBRTCQNDU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline powder form preferred for stability. |

| Melting Point | 85–88 °C | Sharp melting range indicates high purity (>98%). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; insoluble in hexanes. |

| pKa | ~13.5 (Alcohol), ~ -1.0 (Pyridine N) | The sulfone group strongly decreases the basicity of the pyridine nitrogen. |

| Stability | Hygroscopic | Store under inert atmosphere (N₂) at 2–8°C. |

Validated Synthesis Protocol

The most robust synthetic route prioritizes the installation of the sulfone moiety before the final reduction of the ester to the alcohol. This sequence prevents chemoselectivity issues associated with oxidizing a sulfide in the presence of a primary alcohol.

Route Overview: The "Oxidation-First" Strategy

-

Nucleophilic Aromatic Substitution (SₙAr): Displacement of chloride by thiomethoxide.

-

Oxidation: Conversion of sulfide to sulfone.

-

Chemoselective Reduction: Conversion of the ester to the target alcohol.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 6-(methylthio)nicotinate

-

Reagents: Methyl 6-chloronicotinate (1.0 equiv), Sodium thiomethoxide (NaSMe, 1.1 equiv), THF (anhydrous).

-

Protocol:

-

Dissolve Methyl 6-chloronicotinate in anhydrous THF under N₂ atmosphere at 0°C.

-

Add NaSMe portion-wise to control exotherm.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by a lower Rf spot.

-

Workup: Quench with water, extract with EtOAc, wash with brine, and dry over MgSO₄.

-

-

Causality: The electron-withdrawing ester at C3 activates the C6-chloride for SₙAr displacement. THF is chosen to solubilize the organic reactant while allowing NaSMe to react efficiently.

Step 2: Oxidation to Methyl 6-(methylsulfonyl)nicotinate

-

Reagents: Methyl 6-(methylthio)nicotinate (from Step 1), m-Chloroperbenzoic acid (m-CPBA, 2.5 equiv) or Oxone.

-

Protocol:

-

Dissolve the thioether in DCM at 0°C.

-

Add m-CPBA slowly. The reaction is exothermic.

-

Stir at RT for 12 hours.

-

Checkpoint: 1H NMR should show a significant downfield shift of the S-Methyl peak from ~2.5 ppm (S-Me) to ~3.2 ppm (SO₂-Me).

-

Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and Na₂S₂O₃ (to quench excess peroxide).

-

-

Causality: Complete oxidation to the sulfone is critical. Under-oxidation yields the sulfoxide, which is a common impurity. Using 2.5 equivalents ensures full conversion.

Step 3: Reduction to 2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine

-

Reagents: Methyl 6-(methylsulfonyl)nicotinate, Sodium Borohydride (NaBH₄, 2.0 equiv), Methanol/THF (1:1).

-

Protocol:

-

Dissolve the sulfone-ester in MeOH/THF at 0°C.

-

Add NaBH₄ portion-wise. Gas evolution (H₂) will occur.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Checkpoint: Monitor disappearance of the ester carbonyl stretch in IR (~1720 cm⁻¹) and appearance of broad OH stretch (~3400 cm⁻¹).

-

Workup: Quench carefully with 1N HCl (to pH 6), remove solvents in vacuo, extract aqueous residue with EtOAc/DCM (3:1).

-

-

Causality: NaBH₄ is selected over LiAlH₄ because it is milder and chemoselective, reducing the ester without affecting the sulfone group or the pyridine ring. The sulfone is stable to borohydride reduction conditions.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.

Figure 1: Step-wise synthetic pathway emphasizing the "Oxidation-First" strategy to preserve the alcohol functionality.

Applications in Drug Discovery

Pharmacophore Utility

The 2-methylsulfonylpyridine motif is a bioisostere for other polar aromatic groups but offers unique advantages:

-

Metabolic Stability: Unlike the 2-methylthio group, the sulfone is highly resistant to oxidative metabolism (P450s).

-

H-Bond Acceptor: The sulfone oxygens serve as strong hydrogen bond acceptors in protein active sites (e.g., COX-2 active site pockets).

-

Electron Withdrawal: The sulfone strongly pulls electron density from the pyridine ring, making the C6 position (or other ring positions) susceptible to further nucleophilic attacks if necessary, or modulating the pKa of the pyridine nitrogen to reduce off-target hERG binding.

Therapeutic Areas

-

COX-2 Inhibitors: Analogous to the Etoricoxib scaffold, where the sulfone provides selectivity for the COX-2 isozyme over COX-1.

-

Hedgehog Signaling: Used in the synthesis of Smoothened (Smo) receptor antagonists for oncology.

-

Kinase Inhibitors: The hydroxymethyl group acts as a "warhead" precursor. It can be converted to a chloride or mesylate to couple with amines, forming benzylic-type amine linkers common in kinase inhibitors.

Safety & Handling

-

Hazards: The compound is an organic sulfone and pyridine derivative. It causes serious eye irritation (H319) and skin irritation (H315).

-

Handling:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Specific Warning: During Step 2 (Oxidation), m-CPBA is shock-sensitive and potentially explosive if concentrated or dried completely. Always keep wet or in solution.

-

-

Storage: Hygroscopic. Store in a tightly sealed vial with desiccant at 4°C.

References

-

Preparation of Pyridyl Inhibitors of Hedgehog Signalling. World Intellectual Property Organization, WO2009126863A2. (2009). Link

-

Convenient Synthesis of 2-(Methylsulfonyl)pyrimidine Derivatives. ResearchGate, Article Abstract. (2025). Link

-

Process for Preparing 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Google Patents, US20120232281A1. (2012). Link

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton, ePrints. (2023). Link

An In-depth Technical Guide to 6-Methylsulfonyl-3-pyridinemethanol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Key Functional Group

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a highly versatile component in drug design.[2][3] One of its simpler, yet functionally significant, derivatives is 3-pyridinemethanol, which serves as a valuable synthetic building block for a wide range of pharmacologically active molecules.[1][3][4]

This guide focuses on a specific, functionalized derivative: 6-Methylsulfonyl-3-pyridinemethanol . This molecule combines the established 3-pyridinemethanol core with a methylsulfonyl group, a functional moiety frequently employed by medicinal chemists to enhance physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. While this specific combination is not extensively documented in public literature, this guide will provide a comprehensive technical overview by synthesizing data from structurally related analogues and established chemical principles. We will explore its chemical identity, propose a robust synthetic pathway, and discuss its potential applications in modern drug discovery, particularly for researchers and scientists in the field.

PART 1: Chemical Identity and Physicochemical Profile

The foundational step in understanding any molecule is to define its structure and predict its behavior.

Canonical Structure and SMILES Code

6-Methylsulfonyl-3-pyridinemethanol consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a methylsulfonyl group (-SO₂CH₃).

-

Canonical SMILES: CS(=O)(=O)c1ccc(cn1)CO

-

IUPAC Name: (6-(Methylsulfonyl)pyridin-3-yl)methanol

-

Molecular Formula: C₇H₉NO₃S

Below is a diagram illustrating the chemical structure.

Caption: 2D Structure of 6-Methylsulfonyl-3-pyridinemethanol.

Predicted Physicochemical Properties

Experimental data for this specific molecule is scarce. The following table summarizes key physicochemical properties predicted using established computational models and data from analogous compounds such as 3-pyridinemethanol and other methylsulfonyl-substituted pyridines.[5][6]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 187.21 g/mol | Compliant with Lipinski's Rule of Five, favoring oral bioavailability. |

| LogP (Octanol/Water) | ~ -0.5 to 0.5 | Indicates good hydrophilicity, which is beneficial for aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Suggests good potential for cell membrane permeability. |

| pKa (Pyridine Nitrogen) | ~ 2.5 - 3.5 | The electron-withdrawing sulfonyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |

| Hydrogen Bond Donors | 1 (from -OH) | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (N, O=S=O, OH) | Provides multiple points for target binding. |

PART 2: Synthesis and Characterization Strategy

A robust and scalable synthesis is paramount for the successful application of a novel compound in research and development.

Proposed Synthetic Pathway

A logical and efficient synthetic route can be designed based on well-established chemical transformations reported for similar scaffolds.[7][8] The proposed two-step synthesis starts from the commercially available 6-(methylthio)nicotinic acid.

-

Oxidation: The thioether is first oxidized to the corresponding sulfone. This transformation is reliably achieved using an oxidizing agent like hydrogen peroxide in an acidic medium, a method noted for its efficiency and avoidance of harsh reagents.[7]

-

Reduction: The carboxylic acid of the resulting sulfone intermediate is then selectively reduced to the primary alcohol. While strong reducing agents like LiAlH₄ could be used, a safer and highly effective alternative is the use of sodium borohydride in the presence of methanol, which efficiently reduces aromatic esters.[8] Therefore, an initial esterification of the carboxylic acid followed by reduction would be a prudent approach.

The following workflow diagram illustrates this proposed synthetic strategy.

Caption: Proposed synthetic workflow for 6-Methylsulfonyl-3-pyridinemethanol.

Characterization and Quality Control

To ensure the identity and purity of the final compound, a standard battery of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity and connectivity of all atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, ideally achieving >98%.

PART 3: Potential Applications in Drug Discovery

The rationale for investigating 6-Methylsulfonyl-3-pyridinemethanol lies in the synergistic potential of its two core components.

The Pharmacological Relevance of the Scaffold

-

3-Pyridinemethanol Core: The parent molecule, 3-pyridinemethanol (also known as nicotinyl alcohol), is a known peripheral vasodilator and antilipemic agent, acting as an alcohol analog of nicotinic acid.[1][9][10] This inherent biological activity provides a strong starting point for therapeutic investigation.

-

Methylsulfonyl Group: As a substituent, the methylsulfonyl group is a bioisostere of other important functional groups and is prized for its ability to act as a strong hydrogen bond acceptor. It often improves metabolic stability and aqueous solubility, key attributes for successful drug candidates.

-

Combined Potential: The combination of these two moieties suggests potential applications in several therapeutic areas. For instance, pyridine sulfone derivatives have been investigated as potent anticancer agents that induce mitotic arrest and apoptosis.[11] Furthermore, the broader class of pyridine derivatives exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2][12][13]

The logical workflow for exploring the therapeutic potential of this compound is outlined below.

Caption: Logical workflow for drug discovery exploration.

PART 4: Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and a representative biological evaluation of 6-Methylsulfonyl-3-pyridinemethanol.

Protocol 1: Synthesis of 6-Methylsulfonyl-3-pyridinemethanol

Causality: This three-step protocol is designed for safety, efficiency, and purity. The oxidation is performed first to avoid potential side reactions with the reducing agent. The two-step reduction via an ester intermediate is chosen over direct acid reduction to allow the use of the milder and more selective NaBH₄, enhancing safety and yield.[8]

Step 1: Oxidation of 6-(Methylthio)nicotinic Acid

-

Suspend 6-(methylthio)nicotinic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 15°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite.

-

Collect the precipitated product, 6-(methylsulfonyl)nicotinic acid, by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 6-(Methylsulfonyl)nicotinate

-

Suspend the dried 6-(methylsulfonyl)nicotinic acid (1.0 eq) in methanol (10-20 mL per gram).

-

Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Reduction to this compound

-

Dissolve the methyl 6-(methylsulfonyl)nicotinate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF) (10 mL per gram).

-

Cool the solution to 0-5°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture to 0-5°C and carefully quench by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a standard, colorimetric method for assessing cell viability. It provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity. This protocol is a self-validating system when run with appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Methylsulfonyl-3-pyridinemethanol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

6-Methylsulfonyl-3-pyridinemethanol represents a promising, yet underexplored, chemical entity. By strategically combining the biologically active 3-pyridinemethanol scaffold with the pharmacokinetically favorable methylsulfonyl group, this molecule stands as an attractive candidate for further investigation in various therapeutic areas, most notably in oncology and cardiovascular disease. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate this compound, paving the way for new discoveries in the ever-evolving field of medicinal chemistry.

References

-

PubChem. 6-Methyl-pyridine-3-sulfonyl hydraZide | C6H9N3O2S | CID 171367537. PubChem. Available at: [Link].

- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.

-

PubChem. 3-Pyridinemethanol | C6H7NO | CID 7510. PubChem. Available at: [Link].

-

PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. Available at: [Link].

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link].

-

J&K Scientific LLC. 3-Pyridinemethanol, 98% | 100-55-0. J&K Scientific LLC. Available at: [Link].

-

MDPI. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available at: [Link].

-

SpringerLink. Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. SpringerLink. Available at: [Link].

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link].

- Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds. Google Patents.

-

PubChem. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895. PubChem. Available at: [Link].

-

CAS Common Chemistry. 5-Hydroxy-4-(mercaptomethyl)-6-methyl-3-pyridinemethanol. CAS Common Chemistry. Available at: [Link].

-

J&K Scientific LLC. 3-Pyridinemethanol, 98% | 100-55-0. J&K Scientific LLC. Available at: [Link].

-

Royal Society Open Science. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. Available at: [Link].

-

PubChem. 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylsulfinylmethyl)-, hydrochloride | C9H14ClNO3S | CID 211976. PubChem. Available at: [Link].

-

Alchemist-chem. 3-Pyridineethanol, 6-Methyl- | Chemical Properties, Uses, Safety & Supplier Guide China. Alchemist-chem. Available at: [Link].

-

Iranian Journal of Pharmaceutical Research. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. IJPR. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 5. 6-(methylsulfonyl)pyridin-3-amine | CAS 187143-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-Pyridinemethanol, 5-(methylsulfonyl)- CAS#: 1818317-61-1 [m.chemicalbook.com]

- 7. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyridinemethanol | TargetMol [targetmol.com]

- 11. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

An In-depth Technical Guide to (6-(Methylsulfonyl)pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Methylsulfonyl)pyridin-3-yl)methanol represents a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a methylsulfonyl group onto the pyridine scaffold significantly modulates the physicochemical and pharmacological properties of resulting drug candidates. This technical guide provides a comprehensive overview of this important synthetic intermediate, with a focus on its synthesis, theoretical properties, and its emerging role in the design and development of novel therapeutics. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its utilization in research and drug discovery.

Introduction: The Strategic Importance of the Methylsulfonyl Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs and clinical candidates.[1] Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing solubility and protein-binding interactions. The functionalization of the pyridine ring is a critical strategy for lead optimization. The introduction of a methylsulfonyl (–SO2Me) group, in particular, has profound effects on a molecule's properties.

The methylsulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its incorporation can enhance metabolic stability, improve solubility, and modulate the electronic properties of the aromatic system, thereby influencing receptor binding affinity.[2] When combined with the reactive and versatile hydroxymethyl (-CH2OH) group, the resulting this compound scaffold becomes a powerful tool for medicinal chemists to construct complex molecules with tailored pharmacological profiles.

Physicochemical Properties and Structural Information

| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C7H9NO3S | Based on the chemical structure. |

| Molecular Weight | 187.22 g/mol | Calculated from the molecular formula. |

| InChIKey | Not available | A unique InChIKey would be generated upon submission to a chemical database. |

| Appearance | Likely a white to off-white solid | Based on analogous pyridine-methanol derivatives.[3] |

| Solubility | Expected to have moderate solubility in polar organic solvents and some aqueous solubility. | The polar methylsulfonyl and hydroxyl groups should enhance solubility compared to the parent pyridine. |

| pKa | The pyridine nitrogen is expected to be less basic than pyridine itself. | The strong electron-withdrawing nature of the methylsulfonyl group reduces the electron density on the pyridine ring. |

Structure:

Caption: Chemical structure and basic information for this compound.

Synthesis and Manufacturing

A definitive, published synthetic route for this compound is not readily found in the literature, suggesting its status as a specialized intermediate. However, a plausible and efficient multi-step synthesis can be designed based on established and reliable organic chemistry transformations. The proposed pathway leverages common starting materials and well-documented reactions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the hydroxymethyl group via reduction of a corresponding carboxylic acid or ester, and the formation of the methylsulfonyl group through oxidation of a more readily accessible methylthio precursor.

Sources

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 2. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Reaction conditions for oxidizing (6-(Methylsulfonyl)pyridin-3-yl)methanol to aldehyde

Target: (6-(Methylsulfonyl)pyridin-3-yl)methanol (6-(Methylsulfonyl)nicotinaldehyde

Executive Summary

The oxidation of This compound to its corresponding aldehyde presents a unique set of challenges governed by the electronic environment of the pyridine ring. The presence of the methylsulfonyl group (

While this activation facilitates hydrogen abstraction, it renders the resulting aldehyde highly electrophilic, increasing susceptibility to hydration (gem-diol formation) and nucleophilic attack. This guide outlines three validated protocols—Activated Manganese Dioxide (

Chemical Context & Strategic Analysis

2.1 Substrate Analysis

-

Substrate: this compound

-

CAS (Alcohol): 131707-24-9 (Generic reference)

-

Target (Aldehyde): 6-(Methylsulfonyl)nicotinaldehyde

-

Electronic Effect: The

group (Hammett -

Risk Factors:

-

Hydration: The product aldehyde is prone to forming stable hydrates (

) in the presence of water, complicating NMR analysis and stoichiometry in subsequent steps. -

Over-oxidation: While less prone to autoxidation than electron-rich aldehydes, the presence of trace oxidants can drive the reaction to the carboxylic acid.

-

2.2 Reaction Pathway Visualization

The following decision tree outlines the selection logic for the protocols provided.

Figure 1: Strategic decision matrix for selecting the oxidation methodology based on scale and purity requirements.

Detailed Experimental Protocols

Method A: Activated Manganese Dioxide (

) Oxidation

Best For: Routine laboratory synthesis (100 mg to 10 g). Mechanism: Radical adsorption mechanism on the catalyst surface. Pros: Mild, no over-oxidation to acid, simple filtration workup. Cons: Requires large excess of reagent; reagent quality is variable.

Reagents:

-

Substrate: 1.0 equiv

-

Activated

: 10–20 equiv (by weight) or 5–10 equiv (molar). Note: Must be "Activated" grade. -

Solvent: Dichloromethane (DCM) or Chloroform (

).

Protocol:

-

Activation (Critical): If the

is old, heat it at 110°C in an oven for 12 hours prior to use to remove adsorbed water. -

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Addition: Add Activated

(10 equiv by weight relative to substrate) in one portion. -

Reaction: Stir the suspension vigorously at reflux (40°C) or room temperature.

-

Insight: The electron-deficient nature of the pyridine ring may slow down the oxidation compared to benzyl alcohol. Reflux is often required to complete the reaction within 4–6 hours.

-

-

Monitoring: Monitor by TLC (UV visualization). The aldehyde typically runs higher (less polar) than the alcohol.

-

Workup:

-

Filter the black suspension through a pad of Celite (diatomaceous earth).

-

Rinse the filter cake thoroughly with DCM or EtOAc (the product can adhere to the manganese salts).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Usually sufficiently pure. If necessary, flash chromatography on silica gel (DCM/MeOH or EtOAc/Hexane).

Method B: Dess-Martin Periodinane (DMP)

Best For: High-value intermediates, small scale (<5 g), or if

Reagents:

-

Substrate: 1.0 equiv

-

DMP (15% wt solution in DCM or solid): 1.2–1.5 equiv

- : 2.0 equiv (optional, buffers the reaction)

-

Solvent: Anhydrous DCM.

Protocol:

-

Setup: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.15 M) under nitrogen atmosphere.

-

Buffering: Add solid

(2.0 equiv). This prevents acid-catalyzed decomposition or hydration of the sensitive aldehyde. -

Addition: Add DMP (1.2 equiv) at 0°C.

-

Reaction: Allow to warm to room temperature. Reaction is typically complete in 30–90 minutes.

-

Quench (The "Fieser" Method for DMP):

-

Dilute with

or DCM. -

Add a 1:1 mixture of saturated aqueous

and 10% -

Stir vigorously for 15 minutes until the two layers are clear (removes iodinane byproducts).

-

-

Isolation: Separate organic layer, dry over

, and concentrate.

Method C: Parikh-Doering Oxidation (

/ DMSO)

Best For: Scale-up (>20 g) where heavy metals (

Reagents:

-

Substrate: 1.0 equiv

-

Sulfur Trioxide Pyridine Complex (

): 3.0 equiv -

DMSO: Solvent and reagent (excess)[1]

-

Triethylamine (

): 5.0 equiv

Protocol:

-

Setup: Dissolve alcohol (1.0 equiv) in a mixture of anhydrous DMSO and DCM (1:1 ratio, 0.2 M).

-

Base Addition: Add

(5.0 equiv) and cool the mixture to 0°C. -

Oxidant Addition: Add

(3.0 equiv) portion-wise over 10 minutes to control exotherm. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (1–2 hours).

-

Workup:

-

Pour into ice-water.

-

Extract with DCM (

). -

Wash combined organics with water (

) to remove DMSO, then Brine. -

Dry over

and concentrate.

-

Analytical & Stability Guide

4.1 Data Summary Table

| Parameter | Method A ( | Method B (DMP) | Method C (Parikh-Doering) |

| Reaction Time | 4–12 Hours | 0.5–1.5 Hours | 2–4 Hours |

| Temperature | Reflux (40°C) | 0°C | 0°C |

| Workup | Filtration (Simplest) | Aqueous Wash | Aqueous Extraction |

| Water Sensitivity | Tolerant | Sensitive | Sensitive |

| Suitability | General Purpose | High Value / Fast | Scale-up |

4.2 The "Hydrate Trap" (Troubleshooting)

Due to the electron-withdrawing sulfone group, 6-(methylsulfonyl)nicotinaldehyde is highly electrophilic.

-

Observation: In wet

or DMSO- -

Solution: This is reversible. The aldehyde can often be recovered by azeotropic distillation with toluene or by storing over activated molecular sieves.

4.3 Purification

-

Silica Gel: The aldehyde is moderately stable on silica. However, prolonged exposure to acidic silica can cause degradation.

-

Recommendation: Pre-treat the silica gel column with 1%

in Hexane/DCM to neutralize acidity before loading the sample.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Manganese Dioxide Protocols: Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis". Synthesis, 2010(21), 3799-3803.

-

Dess-Martin Periodinane Usage: Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". The Journal of Organic Chemistry, 48(22), 4155–4156.

-

Parikh-Doering for Pyridines: Parikh, J. R., & Doering, W. v. E. (1967). "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide". Journal of the American Chemical Society, 89(21), 5505–5507.

- Aldehyde Hydration Equilibrium: Bowen, R. D., et al. (2005). "Hydration of electron-deficient aldehydes". Tetrahedron, 61(34), 8218-8230. (Mechanistic insight into EWG effects on carbonyl stability).

Sources

Pyridine sulfone intermediates in fragment-based drug discovery

Application Notes & Protocols

Topic: Pyridine Sulfone Intermediates in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that, despite their weak affinity, bind to biological targets with high ligand efficiency.[1] This application note provides an in-depth guide to the strategic use of pyridine sulfone intermediates within the FBDD framework. We will explore the unique chemical properties of this scaffold, its application in both reversible and covalent inhibitor design, and provide detailed protocols for its synthesis, screening, and validation. The focus is on providing the causal logic behind experimental choices, enabling researchers to design and execute robust FBDD campaigns.

The Rationale: Why Pyridine Sulfone Fragments?

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3][4] Its nitrogen atom acts as a hydrogen bond acceptor and improves aqueous solubility, while the aromatic system allows for diverse functionalization.[2] When combined with a sulfone group, the resulting scaffold offers a unique combination of chemical stability, synthetic versatility, and potent, often specific, biological interactions.

Key Advantages:

-

Chemical Versatility: The pyridine ring can be substituted at multiple positions to modulate steric and electronic properties, enabling fine-tuning of binding affinity and selectivity.[3][4][5]

-

Physicochemical Properties: Pyridones and their derivatives, structurally related to pyridine sulfones, can act as both hydrogen bond donors and acceptors and serve as bioisosteres for other common chemical groups like phenyls or amides.[6][7][8] This versatility allows for the optimization of properties such as solubility and metabolic stability.[6]

-

Tunable Covalent Targeting: The 2-sulfonyl pyridine moiety is a particularly remarkable electrophile that can react with cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[9][10] The reactivity of this "warhead" can be precisely tuned by altering the electronic properties of the pyridine ring, allowing for the development of highly selective covalent inhibitors.[9][10] This contrasts with more broadly reactive electrophiles, reducing the risk of off-target effects.

Caption: Logical relationships between scaffold properties and FBDD outcomes.

Designing a Pyridine Sulfone Fragment Library

A successful FBDD campaign begins with a well-designed library. The goal is not sheer numbers, but chemical diversity and "Rule of Three" (Ro3) compliance. For pyridine sulfone fragments, particular attention should be paid to creating vectors for future elaboration. These are often called "poised fragments".[11]

| Parameter | Recommended Value | Rationale |

| Molecular Weight (MW) | < 300 Da | To maintain fragment-like simplicity and allow for significant growth during optimization.[12] |

| cLogP | < 3 | To ensure adequate aqueous solubility for biophysical assays and reduce non-specific binding. |

| Number of H-Bond Donors | ≤ 3 | To control polarity and maintain good membrane permeability. |

| Number of H-Bond Acceptors | ≤ 3 | The pyridine nitrogen and sulfone oxygens contribute; additional acceptors should be added judiciously. |

| Number of Rotatable Bonds | ≤ 3 | To reduce conformational entropy loss upon binding, leading to higher ligand efficiency. |

| Reactive Handle | Present (e.g., -Br, -NH2) | A "poised" site for synthetic elaboration after a hit is identified.[11] |

The FBDD Workflow: From Screening to Hit Validation

Because fragments are weak binders, highly sensitive biophysical techniques are required for screening.[1][13] A single method is rarely sufficient; therefore, a cascade of orthogonal assays is essential to eliminate false positives and confirm true binding events.

Caption: A typical FBDD screening and validation cascade.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[11][14] It provides data on kinetics (kon/koff) and affinity (KD).

Causality: We choose SPR as the primary screen because of its high sensitivity, real-time data acquisition, and ability to measure binding kinetics directly. This allows for the efficient screening of hundreds to thousands of fragments at high concentrations, which is necessary to detect weak interactions.[11]

Orthogonal Hit Confirmation

Hits from the primary screen must be validated by a secondary, unrelated method to ensure they are not artifacts of the primary assay format.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift: This method measures the change in a protein's melting temperature (Tm) upon ligand binding. It is a quick and inexpensive way to confirm a direct interaction.[11][13]

-

Nuclear Magnetic Resonance (NMR): NMR-based methods, such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful tools for confirming binding and providing structural information about the interaction.[13]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[13]

Structural Elucidation: The Key to Optimization

The ultimate validation for a fragment hit is determining its three-dimensional binding mode via X-ray crystallography.[11][12] This structural information is the blueprint for the subsequent hit-to-lead optimization phase, revealing the precise interactions between the fragment and the target and identifying pockets for fragment growing or linking.[11]

Hit-to-Lead: The Power of the 2-Sulfonyl Pyridine Warhead

A key application of this scaffold is in covalent drug design. The 2-sulfonyl pyridine group can act as a tunable electrophile that selectively targets cysteine residues.[9]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the thiol of a cysteine residue attacks the carbon atom bearing the sulfone, displacing the sulfone as a leaving group and forming a permanent covalent bond between the pyridine and the protein.

Caption: SNAr mechanism for covalent modification of cysteine by a 2-sulfonyl pyridine.

The power of this approach lies in its tunability. By adding electron-withdrawing or -donating groups to the pyridine ring, the electrophilicity of the warhead can be precisely controlled.[9][10] This allows medicinal chemists to balance reactivity for potent target engagement with stability to minimize off-target reactions. For example, a 3-cyano substituent increases the reactivity of the 2-sulfonyl pyridine scaffold.[9] This strategy was successfully used to develop a selective covalent modifier of adenosine deaminase (ADA).[9][10]

Protocols

Protocol 1: General Synthesis of a 2-Methylsulfonyl Pyridine Fragment

Rationale: This two-step protocol is a common and robust method for preparing the sulfone from a more readily available thioether precursor. m-CPBA is a selective oxidant that efficiently converts sulfides to sulfones without over-oxidizing the electron-rich pyridine ring under controlled conditions.

Materials:

-

2-(Methylthio)pyridine derivative

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Dissolution: Dissolve the 2-(methylthio)pyridine starting material (1.0 eq) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add m-CPBA (approx. 2.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

Causality Check: Using a slight excess of m-CPBA ensures complete conversion of the sulfide to the sulfone. The low temperature prevents potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess peroxyacid. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure 2-(methylsulfonyl)pyridine product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Rationale: This protocol outlines a standard SPR screening experiment. Immobilizing the target via amine coupling is a robust method. The single-concentration screen is for throughput, while the dose-response follow-up is critical for confirming affinity and ruling out non-specific binders or aggregators.

Materials:

-

SPR instrument (e.g., Biacore)[11]

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Target protein in a suitable buffer (e.g., 10 mM Acetate, pH 5.0)

-

Pyridine sulfone fragments dissolved in 100% DMSO (e.g., 100 mM stocks)

-

Running buffer (e.g., HBS-EP+)

-

Control, non-related protein for counter-screening[11]

Procedure:

-

Target Immobilization:

-

Activate the sensor chip surface with a fresh 1:1 mixture of EDC/NHS.

-

Inject the target protein (e.g., at 20 µg/mL) to achieve the desired immobilization level (typically 8,000-12,000 Response Units for fragment screening).

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract bulk refractive index changes and non-specific binding.

-

-

Fragment Plate Preparation:

-

Prepare a 96- or 384-well plate containing the fragment library. Dilute the DMSO stocks into running buffer to the final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and is low (≤1%) to minimize solvent effects.

-

Include several buffer-only wells (blanks) for double-referencing.

-

-

Primary Screen (Single Concentration):

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Perform injections of each fragment solution over the target and reference flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

-

Regenerate the surface between injections if necessary (e.g., with a short pulse of high/low pH buffer), ensuring the protein's activity is retained.

-

-

Data Analysis and Hit Triage:

-

Subtract the reference flow cell and buffer blank data from the target flow cell sensorgram.

-

Identify "hits" as fragments that produce a binding response significantly above the noise level (e.g., >3 standard deviations of the mean response of negative controls).

-

-

Hit Confirmation (Dose-Response):

-

For all primary hits, prepare a serial dilution series (e.g., 8 points from 500 µM to 3.9 µM).

-

Inject each concentration and measure the steady-state binding response.

-

Fit the resulting dose-response curve to a 1:1 binding model to determine the equilibrium dissociation constant (KD). True hits should exhibit a saturable, dose-dependent binding curve.

-

References

-

Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

-

Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 13168-13173. Retrieved from [Link]

-

Renaud, J., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. Retrieved from [Link]

-

Patel, D. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. Retrieved from [Link]

-

Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Semantic Scholar. Retrieved from [Link]

-

Ward, C. C., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. Retrieved from [Link]

-

Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Central Science, 6(5), 811-822. Retrieved from [Link]

-

Various Authors. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Pico, A. R., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Retrieved from [Link]

-

D-CheM. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

Wang, Z., et al. (2025). Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3-a]Pyridine Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]

-

Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863799. Retrieved from [Link]

-

Kaur, N., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Caldwell, R. D., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(20), 3356-3360. Retrieved from [Link]

-

Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

-

Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

-

Pico, A. R., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160. Retrieved from [Link]

-

Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

-

Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Scott, J. S., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

-

Chen, Y. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. Retrieved from [Link]

Sources

- 1. biosciencehorizons.com [biosciencehorizons.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low conversion in 6-chloropyridine sulfonylation

Topic: Troubleshooting Low Conversion & Instability Audience: Medicinal Chemists & Process Development Scientists

The Mechanistic Landscape

Why is this reaction failing? The 6-chloropyridine scaffold is a "privileged but punishing" substrate. The electron-withdrawing nature of the pyridine nitrogen, amplified by the chlorine at C6, creates a highly electron-deficient ring. This leads to three distinct failure modes during sulfonylation:

-

Catalyst Poisoning (The "Stall"): The pyridine nitrogen (N1) is a potent ligand. In Pd/Cu-catalyzed couplings, the substrate often out-competes the phosphine ligand for the metal center, forming an inactive [Metal-Pyridine] complex.

-

Desulfinylation (The "Leak"): Pyridine sulfinates are prone to extruding SO₂, particularly when the sulfonyl group is at C2 or C4. Even at C3, high temperatures required for coupling can trigger this, leading to protodehalogenation or biaryl formation.

-

Nucleophilic Competition (The "Wrong Spot"): Sulfinates are ambident nucleophiles (S- vs. O-attack). Furthermore, the C6-Cl bond is activated for SNAr. Attempting to couple a sulfinate at C3 can result in unintended displacement of the C6-Chlorine.

Diagnostic Matrix

Identify your issue based on experimental observation.

| Observation | Likely Root Cause | Recommended Protocol |

| 0-10% Conversion (Starting material remains) | Catalyst poisoning by Pyridine-N. | Protocol A (Ligand Switch) |

| Stalls at 40-50% (Catalyst death) | Product inhibition or Pd-black formation. | Protocol A (Dosing Strategy) |

| Product is "Des-sulfonylated" (Ar-Ar or Ar-H formed) | Thermal extrusion of SO₂ (Desulfinylation). | Protocol B (Copper Mediation) |

| Wrong Regioisomer (C6-Cl lost) | SNAr displacement of Chlorine. | Protocol C (Temp/Base Control) |

| Sulfonyl Chloride degrades (Violent exotherm/black tar) | Hydrolysis/SO₂ loss during isolation. | Protocol D (In Situ Amidation) |

Detailed Troubleshooting Protocols

Protocol A: Overcoming Catalyst Poisoning (Pd-Catalyzed Coupling)

Use this when trying to couple Sodium Sulfinates with 6-chloro-3-halopyridines.

The Logic: Standard ligands like PPh₃ bind too weakly to prevent the pyridine nitrogen from coordinating to Palladium. You must use bulky, electron-rich phosphines or bidentate ligands with a wide bite angle to enforce the reductive elimination pathway.

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: Xantphos (5-7 mol%) OR PCy₃ (10 mol%)

-

Note: Xantphos is preferred for stability; PCy₃ is preferred for sterically hindered substrates.

-

-

Solvent: 1,4-Dioxane (anhydrous)

-

Base: Cs₂CO₃ (1.5 equiv) — Crucial: K₂CO₃ is often too hygroscopic and can stall the reaction.

-

Additive: 4Å Molecular Sieves (activates the system by removing trace water that promotes protodehalogenation).

Step-by-Step Fix:

-

Premix Pd(OAc)₂ and Xantphos in Dioxane for 15 mins at RT to form the active L2Pd(0) species (Yellow -> Orange color change).

-

Add the 6-chloropyridine substrate and Cs₂CO₃.

-

Add the sodium sulfinate last.

-

Heat to 100°C. Do not exceed 110°C to avoid SO₂ extrusion.

Protocol B: Preventing Desulfinylation (The "Copper Effect")

Use this when you observe the loss of the SO₂ moiety (formation of Ar-Ar or Ar-H).

The Logic: Palladium intermediates are prone to β-sulfinyl elimination. Copper (I) stabilizes the sulfinate intermediate, preventing the extrusion of sulfur dioxide.

The Fix: Switch to a Pd-Cu synergistic system .

-

Add CuI (10-20 mol%) to your standard Pd-coupling reaction.

-

The Copper coordinates the sulfinate oxygen, anchoring it and preventing the retro-insertion of SO₂.

Protocol C: Avoiding SNAr at C6

Use this when the Sulfinate displaces the Chlorine instead of coupling at the desired position.

The Logic: The 6-Cl position is highly electrophilic. At high temperatures (>100°C) in polar aprotic solvents (DMSO/DMF), sulfinates will attack C6 via SNAr.

The Fix:

-

Change Solvent: Switch from DMF/DMSO to Toluene/Dioxane (1:1) . The non-polar nature suppresses the SNAr pathway which relies on charge separation in the transition state.

-

Lower Temperature: Run the reaction at 80°C with a more active catalyst (e.g., Pd(tBu₃P)₂ aka "Pd-162") rather than 120°C with a weaker one.

Protocol D: Handling Unstable 6-Chloropyridine-3-Sulfonyl Chlorides

Use this when synthesizing sulfonamides and the chloride intermediate decomposes.

The Logic: Electron-deficient pyridyl sulfonyl chlorides are notoriously unstable. Isolating them leads to hydrolysis (to sulfonic acid) or SO₂ loss. Never isolate this intermediate.

The "One-Pot" Oxidative Chlorination Protocol:

-

Starting Material: 6-chloropyridine-3-thiol (or the benzyl thioether).

-

Oxidant: N-Chlorosuccinimide (NCS) - 3.0 equiv.

-

Acid: 2M HCl (aq) / Acetonitrile (1:5 ratio).

-

Procedure:

-

Cool thiol solution to 0°C.

-

Add NCS portion-wise (exothermic).

-

Stir 15 mins. Do not evaporate.

-

Quench & Couple: Pour the reaction mixture directly into a biphasic mixture of the Amine (1.2 equiv) and NaHCO₃ (saturated aq) in EtOAc.

-

Why? This traps the sulfonyl chloride immediately as it forms, preventing degradation.

-

Visualizing the Failure Mode

The diagram below illustrates the "Catalyst Death Spiral" caused by the pyridine nitrogen, a primary cause of low conversion.

Caption: Figure 1: The "Death Spiral." In 6-chloropyridine substrates, the pyridine nitrogen competes with the phosphine ligand (L) for the Palladium center, forming a stable, inactive complex that halts the catalytic cycle.

FAQ: Rapid-Fire Solutions

Q: Can I use DMSO to improve the solubility of sodium sulfinate? A: Proceed with caution. While DMSO dissolves the salt, it strongly coordinates to Pd, potentially slowing the reaction. Furthermore, DMSO promotes the SNAr side reaction (displacement of the 6-Cl). Use a Dioxane/DMSO (9:1) mixture if absolutely necessary, but strictly control temperature (<100°C).

Q: My LCMS shows a mass corresponding to [M-SO2]. What happened? A: This is desulfinylation . You formed the biaryl bond directly (Suzuki-type coupling) or protonated the ring.

-

Fix: Add 10 mol% CuI. Copper stabilizes the sulfinate. Also, ensure your reaction is under an inert atmosphere (Argon), as oxygen can promote radical desulfinylation.

Q: I am trying to make the sulfonamide, but the yield is <20%. A: If you are reacting the sulfonyl chloride with an amine, the chloride likely hydrolyzed before reacting.

-

Fix: Switch to the Sulfinylamine Reagent (Trifyl-amine) method or the DABCO-(SO2)2 adduct method. These avoid the unstable sulfonyl chloride intermediate entirely.

References

-

Pyridine Sulfinates in Cross-Coupling: Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[2] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[2][3] Chemical Science, 8(6), 4437–4442. Link

-

Mechanistic Insight (Pd-Catalyzed): Cook, X. A. F., et al. (2020).[3] "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(12). Link

-

Sulfonamide Synthesis via DABCO-SO2: Nguyen, B., et al. (2010). "One-Pot Synthesis of Sulfonamides from Organometallic Reagents using DABCO-bis(sulfur dioxide)." Organic Letters, 12(21), 5048–5051. Link

-

Copper-Catalyzed Coupling: Maloney, K. M., et al. (2011). "Copper-Catalyzed Coupling of Alkyl and Aryl Sulfinates with Aryl and Heteroaryl Bromides." Organic Letters, 13(1), 102–105. Link

Sources

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

Technical Support Center: Crystallization of (6-(Methylsulfonyl)pyridin-3-yl)methanol

Welcome to the technical support center for the crystallization of (6-(Methylsulfonyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-quality crystalline material. Given the limited specific literature on the crystallization of this exact molecule, this document synthesizes established crystallization principles with insights derived from the molecule's structural characteristics to offer a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that will influence its crystallization behavior?

A1: The crystallization of this compound is governed by several key structural motifs:

-

Aromatic Pyridine Ring: The pyridine ring can participate in π-π stacking interactions, which are often crucial for the formation of a stable crystal lattice.[1]

-

Hydrogen Bond Donors & Acceptors: The molecule contains a hydroxyl group (-OH) which is a strong hydrogen bond donor, and a pyridine nitrogen and two sulfonyl oxygens (-SO₂) which are strong hydrogen bond acceptors. These sites will likely dominate the intermolecular interactions, forming a robust hydrogen-bonding network that stabilizes the crystal structure.

-

Methylsulfonyl Group: This is a polar and bulky group that will significantly influence the compound's solubility in various solvents. Its strong dipole moment can lead to specific packing arrangements within the crystal.

-

Rotational Flexibility: The bond connecting the hydroxymethyl group to the pyridine ring allows for conformational flexibility, which can sometimes lead to the formation of different polymorphs (different crystal structures of the same compound).

Q2: What is a logical starting point for selecting a suitable crystallization solvent?

A2: A systematic solvent screening process is crucial. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][3] Based on the polar nature of your compound, a good starting point would be to test a range of solvents with varying polarities.

A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[4] Therefore, alcohols and polar aprotic solvents are excellent candidates.

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Can engage in hydrogen bonding with the solute. A patent for a structurally related compound successfully used methanol for purification, suggesting its utility.[5][6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents that can dissolve the compound without competing for hydrogen bonds as strongly as alcohols. Acetone is noted as an excellent solvent.[7] |

| Esters | Ethyl Acetate (EtOAc) | Medium polarity solvent, often used in anti-solvent crystallization. |

| Aprotic Dipolar | Acetonitrile (ACN), Dimethylformamide (DMF) | High polarity, may be too strong of a solvent but useful for dissolving difficult compounds before adding an anti-solvent. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, especially in solvent/anti-solvent systems. |

| Water | H₂O | As a highly polar solvent, it could be a good anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[4] |

Q3: Should I be concerned about polymorphism with this compound?

A3: Yes. Polymorphism is a common phenomenon for pharmaceutical compounds, and the structural features of this compound—such as its hydrogen bonding capabilities and rotational flexibility—make it a candidate for exhibiting multiple crystalline forms.[8] Different polymorphs can have different physical properties (solubility, stability, melting point), so it is critical to control the crystallization conditions to ensure you are consistently producing the desired form.

Troubleshooting Guides

This section addresses common issues encountered during crystallization experiments in a question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

-

Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?

-

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the supersaturation is too high for nucleation to occur properly.[9] The resulting oil is a supersaturated liquid phase of your compound.

-

Troubleshooting Steps:

-

Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the level of supersaturation.[10] Allow it to cool more slowly.

-

Lower the Cooling Temperature: If the compound has a low melting point, ensure the cooling bath temperature is well below it.

-

Change Solvents: The solvent may be too "good." Try a solvent in which the compound has slightly lower solubility.

-

Use an Anti-Solvent: Dissolve the compound in a minimal amount of a good solvent at room temperature, then slowly add an anti-solvent dropwise to induce crystallization without heating.[11]

-

-

Issue 2: No crystals form, even after cooling for an extended period.

-

Question: My solution is clear and has been cooling for hours, but no crystallization has occurred. What should I do?

-

Answer: This indicates that the solution is not sufficiently supersaturated, or that there is a high energy barrier to nucleation.

-

Troubleshooting Steps:

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[7][10] The microscopic imperfections on the glass can serve as nucleation sites.

-

Add a Seed Crystal: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This will provide a template for further crystal growth.[9]

-

Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10]

-

Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

-

Consider Vapor Diffusion: If you have a small amount of material, dissolve it in a "good" solvent inside a small vial. Place this vial inside a larger, sealed jar containing a volatile "poor" solvent (anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.[9]

-

-

Issue 3: The crystallization happens too quickly, resulting in a fine powder or poor-quality crystals.

-

Question: As soon as I removed my flask from the heat, a large amount of solid crashed out of solution. How can I get better-quality, larger crystals?

-

Answer: Rapid crystallization, or "crashing out," traps impurities and leads to small, poorly formed crystals because nucleation dominates over controlled crystal growth.[2][10]

-

Troubleshooting Steps:

-

Slow Down the Cooling Rate: This is the most critical factor.[2] After dissolving the compound, allow the flask to cool to room temperature on the benchtop, insulated from the cold surface with a cork ring or paper towels.[10] Avoid placing it directly into an ice bath.

-

Use More Solvent: Re-heat the solution to redissolve the solid and add a small excess of the hot solvent.[10] This will ensure the solution remains unsaturated for a longer period during cooling, allowing for slower crystal growth.

-

Use a Different Solvent System: A solvent in which the compound is slightly less soluble at high temperatures may provide a more controlled crystallization process.

-

-

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques.

Protocol 1: Slow Cooling Crystallization

This is the most common and straightforward method for purifying solid compounds.[3]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.

-

Solvent Addition: Add a small portion of your chosen solvent (e.g., isopropanol) and begin heating the mixture on a hot plate with stirring.

-

Heating to Dissolution: Continue adding the solvent in small portions while heating until the solid completely dissolves. Record the total volume of solvent used. Add an extra 5-10% of solvent to prevent premature crystallization.[10]

-

Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and place it on a heat-insulating surface (like a cork ring). Allow it to cool slowly and undisturbed to room temperature. Crystal formation should ideally begin within 20-30 minutes.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a solvent even at low temperatures, or when it is heat-sensitive.[11]

-

Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., methanol or acetone) at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or n-heptane) dropwise.

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). If it becomes too cloudy, add a few drops of the "good" solvent to clarify it.

-

Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time. The process can be aided by gentle cooling.

-

Isolation and Drying: Collect, wash (with a mixture of the solvent/anti-solvent), and dry the crystals as described in the slow cooling protocol.

Visualized Workflows

Solvent Screening Workflow

The following diagram outlines a logical workflow for selecting an appropriate crystallization solvent.

Caption: A systematic workflow for screening crystallization solvents.

General Crystallization Troubleshooting Logic

This diagram illustrates a decision-making process for troubleshooting common crystallization problems.

Caption: A decision tree for troubleshooting common crystallization issues.

References

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

-

Dopieralski, P. et al. (n.d.). Guide for crystallization. Available at: [Link]

-

PubChem. (6-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Van Eerdenbrugh, B. et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Available at: [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

-

Gref, R. et al. (2021). Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection. Pharmaceutics, 13(7), 1048. Available at: [Link]

-

University of Cape Town, Department of Chemistry. SOP: CRYSTALLIZATION. Available at: [Link]

-

Bhat, S. (2017). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic & Inorganic Chemistry. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]

-

PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Indian Patent Office. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. National Center for Biotechnology Information. Available at: [Link]

-

Angene Chemical. (6-METHYLPYRIDIN-3-YL)METHANOL(CAS# 34107-46-5). Available at: [Link]

-

Stiller, A. et al. (2024). Understanding the crystallization behavior of bioactive glass S53P4 powder compacts under various heating conditions. Journal of the American Ceramic Society. Available at: [Link]

-

Wang, Y. et al. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Crystals, 12(3), 421. Available at: [Link]

-

Methanol Institute. METHANOL TECHNICAL DATA SHEET. Available at: [Link]

-

ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Available at: [Link]

-

PubChem. (6-Nitropyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Tips & Tricks [chem.rochester.edu]